4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound characterized by the fusion of a pyrrole and a pyridine ring. This compound contains a bromine atom at the 4-position and a methoxy group at the 5-position, contributing to its unique chemical properties and potential applications in medicinal chemistry. The compound's IUPAC name reflects its structural features, and it can be represented by the molecular formula .
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic compound, specifically within the category of nitrogen-containing heterocycles. Its structural framework allows it to participate in diverse chemical reactions, making it valuable in pharmaceutical research and development.
The synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require careful control of temperature and time to ensure high yields and purity. For instance, reactions may be monitored using thin-layer chromatography to track the progress and identify products .
The molecular structure of 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be visualized as follows:
The compound's structure can be represented using SMILES notation as COc1cnc2[nH]ccc2c1Br
.
The compound has a molecular weight of approximately 215.06 g/mol, with specific structural data including:
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling processes and oxidizing agents for oxidation reactions .
The mechanism of action for 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with biological targets such as kinases. Specifically, it has been noted for its inhibitory effects on certain kinases involved in cellular signaling pathways.
Research indicates that this compound may inhibit fibroblast growth factor receptors (FGFRs), impacting cancer cell proliferation and apoptosis induction. Its low molecular weight suggests favorable pharmacokinetic properties, enhancing its potential therapeutic applications .
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is typically presented as a solid at room temperature. It has notable stability under dry conditions but should be protected from light to prevent degradation.
Key chemical properties include:
Safety data sheets recommend handling this compound with care due to its potential toxicity .
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine has significant applications in various fields:
Regioselective bromination at the C4 position of the 1H-pyrrolo[2,3-b]pyridine scaffold presents significant challenges due to the electron-rich nature of the fused ring system and the potential for multiple reactive sites. The C4 position exhibits heightened electron density compared to C6, making it particularly susceptible to electrophilic attack when appropriate directing groups or protection strategies are employed. The most effective approach involves N1-protection prior to halogenation, with the tosyl group serving as the preferred protecting moiety due to its steric and electronic modulation of the ring system. This protection strategy prevents undesirable polybromination and directs electrophilic bromination specifically to the C4 position with >90% regioselectivity [3] [8].
The bromination typically employs molecular bromine (Br₂) in dichloromethane at 0°C to room temperature, though N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers a milder alternative with comparable yields (75-85%). The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the electron-donating effect of the pyrrolo nitrogen facilitates attack at the ortho position (C4). This regiochemistry is confirmed through nuclear magnetic resonance (NMR) analysis, showing characteristic coupling patterns between H3 and H5 protons with the bromine substituent [3]. Following bromination, deprotection under basic conditions (e.g., K₂CO₃ in methanol) yields the crucial 4-bromo-1H-pyrrolo[2,3-b]pyridine intermediate without compromising the bromide functionality—a key precursor for downstream functionalization, including methoxylation at C5 [2] [8].
Table 1: Bromination Conditions and Regioselectivity for Pyrrolopyridine Derivatives
Protecting Group | Brominating Agent | Solvent | Temperature (°C) | C4 Selectivity (%) |
---|---|---|---|---|
Tosyl (Ts) | Br₂ | CH₂Cl₂ | 0 → 25 | >90 |
Tosyl (Ts) | NBS | DMF | 25 | 85-90 |
Boc | Br₂ | CHCl₃ | 25 | 75 |
The introduction of the methoxy group at the C5 position of 4-bromo-1H-pyrrolo[2,3-b]pyridine requires careful optimization due to competing reaction pathways and potential displacement of the C4 bromide. C5 halogenation (chloro or bromo) significantly activates this position toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent C4 bromide and the ring nitrogen atoms. Methoxylation is optimally achieved through a two-step halogenation-displacement sequence: 1) Directed lithiation or halogenation at C5, followed by 2) nucleophilic aromatic substitution (SNAr) with methoxide nucleophiles [3].
Lithiation at C5 is achieved using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with molecular iodine or bromine to yield the 4-bromo-5-halo intermediate. Subsequent treatment with sodium methoxide (NaOMe) in methanol under reflux (65°C) facilitates SNAr displacement of the C5 halogen with methoxy. This method affords 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in 70-80% yield over two steps. Crucially, protecting group selection dramatically impacts yield: N-tosyl protection prevents ring decomposition under basic conditions during SNAr, whereas unprotected analogues undergo significant degradation (<30% yield). Microwave-assisted SNAr (100°C, DMF, 30 min) offers a modern alternative, reducing reaction times while maintaining yields of 75-82% [3] .
The C4 bromide in 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for pharmaceutical applications. Suzuki-Miyaura couplings with arylboronic acids are particularly efficient due to the moderate electron deficiency imparted by the fused heterocycle and the stability of the bromide under typical reaction conditions. Optimization studies reveal that Pd(PPh₃)₄ (3 mol%) in a toluene/ethanol/water (4:1:1) mixture with K₂CO₃ as base at 80°C provides consistent yields (75-92%) across diverse aryl and heteroaryl boronic acids [7] [8].
Buchwald-Hartwig amination is equally viable for introducing nitrogen-based functionalities. Employing Pd₂(dba)₃ as the precatalyst with XPhos ligand and Cs₂CO₃ in toluene at 100°C enables efficient coupling with primary and secondary amines, yielding C4-aminated derivatives (70-88%). Notably, the electron-donating methoxy group at C5 moderately enhances the electron density at C4, accelerating oxidative addition in palladium-catalyzed processes compared to non-methoxylated analogues. Sonogashira coupling with terminal alkynes requires careful catalyst selection (PdCl₂(PPh₃)₂/CuI) to avoid alkyne homocoupling, providing alkynylated products in 65-80% yield. Protecting group strategy is paramount; N-tosyl protected substrates generally exhibit superior coupling efficiency compared to N-H analogues, with deprotection readily achievable post-coupling [7] [8].
Table 2: Transition Metal-Catalyzed Coupling Reactions of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Coupling Type | Catalyst System | Base/Solvent | Reaction Temp (°C) | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura (ArB(OH)₂) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Toluene-EtOH-H₂O | 80 | 75-92 |
Buchwald-Hartwig (R₂NH) | Pd₂(dba)₃/XPhos | Cs₂CO₃ / Toluene | 100 | 70-88 |
Sonogashira (Terminal Alkyne) | PdCl₂(PPh₃)₂/CuI | Et₃N / DMF | 70 | 65-80 |
Solid-phase synthesis (SPS) offers significant advantages for the parallel synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, enabling rapid library generation for drug discovery programs. The core strategy involves anchoring a pyrrolopyridine precursor via a cleavable linker to a polymeric resin (e.g., Wang resin, Rink amide MBHA resin), followed by sequential on-resin functionalization at C4 and C5. The 5-methoxy group is typically introduced early via nucleophilic displacement of a resin-bound 4,5-dihalogenated intermediate using methanolic ammonia or sodium methoxide in DMF [4].
Subsequent palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) at C4 are performed directly on the solid support. Microwave irradiation significantly enhances reaction efficiency in solid-phase protocols, reducing typical coupling times from hours to minutes while maintaining high yields (80-90% purity). Critical to success is the choice of linker chemistry. Acid-labile linkers (e.g., Wang resin) enable final cleavage with trifluoroacetic acid (TFA) without affecting the bromine or methoxy substituents. Resin loading levels of 0.7-1.0 mmol/g are optimal, balancing sufficient compound generation with minimizing steric crowding during reactions. Post-cleavage purification via automated reverse-phase HPLC typically delivers 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives with >95% purity, making SPS indispensable for generating focused libraries of FGFR inhibitors and other therapeutically relevant scaffolds [4].
Recent innovations focus on improving the sustainability of synthesizing the 1H-pyrrolo[2,3-b]pyridine core and its 4-bromo-5-methoxy derivative through solvent reduction, energy efficiency, and atom economy. Microwave-assisted cyclization of aminopyridines with α-haloketones provides a direct route to the pyrrolopyridine scaffold, reducing reaction times from 12-24 hours under conventional heating to 15-30 minutes with improved yields (20-25% increase) and reduced solvent volumes [4] [6].
Catalytic C-H activation represents a paradigm shift, avoiding pre-halogenated precursors. Palladium(II)-catalyzed direct C-H bromination using NBS in aqueous acetic acid (AcOH/H₂O) introduces the C4 bromide in high yield (82%) with minimal waste generation compared to traditional bromination routes. Furthermore, aqueous-phase SNAr for methoxy group installation eliminates the need for toxic polar aprotic solvents like DMF or DMSO. Sodium methoxide in water at 120°C (sealed vessel) efficiently displaces C5 halogens in 4-bromo-5-halo-1H-pyrrolo[2,3-b]pyridines, achieving conversions >90% within 2 hours. Solvent recovery systems and immobilized catalysts (e.g., Pd on magnetite for coupling steps) further enhance the green credentials of the synthetic sequence, reducing the overall Process Mass Intensity (PMI) by 40-60% compared to traditional routes [4] [6].
Table 3: Green Chemistry Metrics for Key Synthetic Steps
Synthetic Step | Traditional Method | Green Innovation | Improvement |
---|---|---|---|
Core Ring Formation | Reflux, 24h (DMF) | MW, 30 min (EtOH/H₂O) | 80% Energy Reduction, >95% Purity |
C5 Methoxylation | NaOMe, DMSO, 80°C, 8h | NaOMe, H₂O, 120°C (sealed), 2h | DMSO Elimination, 100% Aqueous |
C4 Bromination | Br₂, CH₂Cl₂, 0°C, 4h | Pd(OAc)₂/NBS, AcOH/H₂O, 80°C | Halogenated Solvent Elimination |
C4 Functionalization (Suzuki) | Pd(PPh₃)₄, Toluene/EtOH/H₂O | Pd NPs on Fe₃O₄, EtOH/H₂O | Catalyst Reuse (5 cycles), High Yield |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1